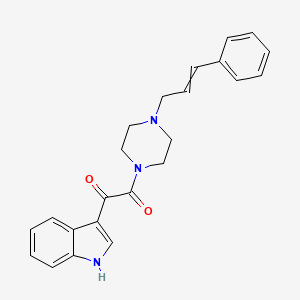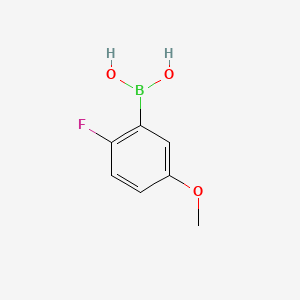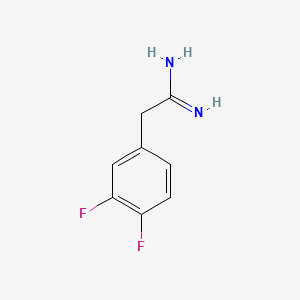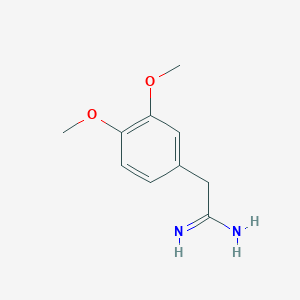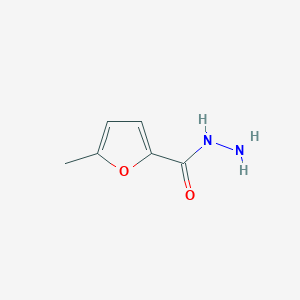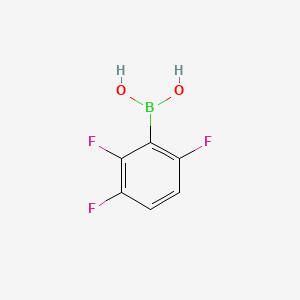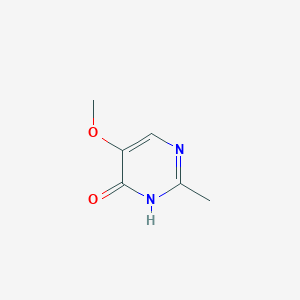
5-Methoxy-2-methylpyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-Methoxy-2-methylpyrimidin-4-ol, is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids (DNA and RNA). The methoxy and methyl groups attached to the pyrimidine ring in this compound suggest modifications that could impact its physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position can be prepared by C5-alkylation or cyclization. These compounds can then undergo further reactions, such as alkylation with diisopropoxyphosphoryl methoxy ethyl tosylate, to yield different regioisomers . Another example is the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles, which involves a relay catalytic cascade reaction . These methods highlight the versatility in synthesizing pyrimidine derivatives, which could be applicable to the synthesis of 5-Methoxy-2-methylpyrimidin-4-ol.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be investigated using various spectroscopic and theoretical techniques. For example, the molecular structure of a related compound, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was studied using experimental techniques like FT-IR, FT-Raman, and NMR, as well as theoretical methods like DFT . These techniques can provide insights into the bond lengths, angles, and overall geometry of the molecule, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the reaction of 2,4-diamino-6-hydroxypyrimidines with elemental halogens can yield halogen-substituted derivatives . Additionally, the thermal rearrangement of methoxypyrimidines can lead to N-methyl-2(or 4)-oxopyrimidines, demonstrating the reactivity of the methoxy group at different positions on the pyrimidine ring . These reactions are important for modifying the structure and enhancing the biological activity of pyrimidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the introduction of a methyl group at the 5-position of 2,4-diaminopyrimidine derivatives has been shown to markedly inhibit retrovirus replication . Quantum chemical calculations, including the analysis of molecular electrostatic potential (MEP), frontier molecular orbitals, and hyperpolarizability, can provide insights into the electronic properties and reactivity of these compounds . Additionally, the solubility, melting point, and stability of these compounds can be affected by their specific functional groups and overall molecular structure.
Applications De Recherche Scientifique
Structural and Molecular Studies
The chemical structure and properties of compounds closely related to 5-Methoxy-2-methylpyrimidin-4-ol have been investigated through various analytical techniques. For instance, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate were reported, offering insights into its configuration and potential reactivity in chemical syntheses (Richter et al., 2023). This research is crucial for understanding the behavior of these compounds under different conditions and can aid in the development of new pharmaceuticals or materials.
Antiviral Activity
Research on the antiviral properties of pyrimidine derivatives has shown that some compounds, notably 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substitutions, exhibit marked inhibitory effects against retroviruses. For example, derivatives substituted in position 5 demonstrated significant activity, highlighting the therapeutic potential of these compounds in treating viral infections (Hocková et al., 2003).
Corrosion Inhibition
A novel imine compound, 4-(4-methoxy-6-methylpyrimidin-2-yl)imino)methyl)benzaldehyde (MMYB), has been studied for its corrosion inhibiting properties on mild steel in acidic media. This research suggests that compounds with a pyrimidine core can serve as eco-friendly and efficient corrosion inhibitors, offering a sustainable solution for protecting industrial materials (Kumar et al., 2017).
Kinase Inhibition and Anticancer Research
Compounds featuring the 2,4-disubstituted-5-fluoropyrimidine core, reminiscent of the structure of 5-Methoxy-2-methylpyrimidin-4-ol, have been explored for their potential as kinase inhibitors, with implications in anticancer therapy. This includes the synthesis and evaluation of various derivatives for their biological activity, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Wada et al., 2012).
Propriétés
IUPAC Name |
5-methoxy-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRXBZSZNOSWGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methylpyrimidin-4-ol | |
CAS RN |
67383-33-9, 698-35-1 |
Source


|
| Record name | 5-Methoxy-2-methyl-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67383-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

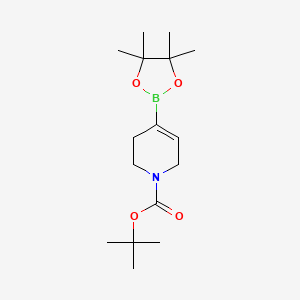

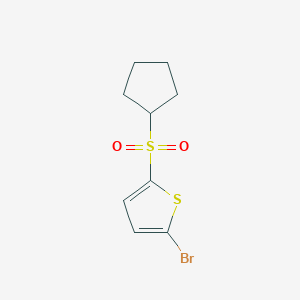
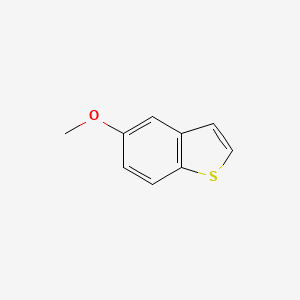
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

